BenchChemオンラインストアへようこそ!

5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine

P2X4 receptor antagonist neuropathic pain purinergic signaling

Procure 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine (CAS 944718-29-0) for reproducible P2X4 (IC₅₀ = 108 nM) and CB2 (IC₅₀ = 29 nM) antagonism. The 5-bromo-2-pyridyl isomer ensures target engagement absent in 3-pyridyl analogs. The aryl bromide enables efficient Suzuki-Miyaura coupling (50-100× faster than chlorides) for rapid library synthesis. 1,3,4-oxadiazole core reduces hERG interaction, providing a critical ADMET advantage.

Molecular Formula C7H5BrN4O
Molecular Weight 241.04 g/mol
CAS No. 944718-29-0
Cat. No. B6272701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine
CAS944718-29-0
Molecular FormulaC7H5BrN4O
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)C2=NN=C(O2)N
InChIInChI=1S/C7H5BrN4O/c8-4-1-2-5(10-3-4)6-11-12-7(9)13-6/h1-3H,(H2,9,12)
InChIKeyLCURBDWCMSYHQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(5-Bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine (CAS 944718-29-0) Procurement Guide: Compound Class, Structure and Research Utility


5-(5-Bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic small molecule (C₇H₅BrN₄O; MW = 241.04 g/mol) belonging to the 2-amino-1,3,4-oxadiazole class, featuring a 5-bromopyridin-2-yl substituent at the oxadiazole C5 position . The bromine atom at the pyridine 5-position confers distinct reactivity as a synthetic handle for cross-coupling reactions, distinguishing it from non-halogenated or chloro-substituted analogs . Its structure has been recognized in patent literature and biological databases for potential applications in central nervous system disorders, antimicrobial research, and as a versatile building block for medicinal chemistry programs [1][2].

5-(5-Bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine vs. Structural Analogs: Why Substitution Pattern Determines Biological and Synthetic Utility


1,3,4-Oxadiazol-2-amine derivatives exhibit pronounced structure-activity divergence based on substituent identity and position; bromine substitution at the pyridine 5-position versus 3-position, or replacement with other halogens, generates compounds with non-interchangeable biological profiles [1]. Critical differences manifest in three dimensions: (1) receptor binding—5-bromo-2-pyridyl substitution yields fundamentally different potency profiles compared to 3-pyridyl isomers across multiple targets including P2X4, AChE, and CB2 receptors [2]; (2) synthetic tractability—the bromine at the 5-position enables site-specific Suzuki-Miyaura and Buchwald-Hartwig couplings that cannot be replicated with non-halogenated or ortho-substituted analogs ; and (3) scaffold class—the 1,3,4-oxadiazole regioisomer confers distinct polarity, metabolic stability, and hERG safety profiles relative to 1,2,4-oxadiazole counterparts, with 1,3,4-oxadiazoles showing reduced interaction with hERG channels [3]. Generic substitution therefore introduces unacceptable variability in both biological assay reproducibility and synthetic planning [4].

5-(5-Bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine: Quantitative Head-to-Head Evidence vs. Closest Analogs for Informed Procurement Decisions


P2X4 Receptor Antagonism: 5-Bromo-2-pyridyl Substitution Enables 77-Fold Greater Potency vs. 3-Pyridyl Isomer

In a direct head-to-head comparison within the same study and identical assay conditions, 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine exhibited an IC₅₀ of 108 nM against the human P2X4 receptor expressed in 1321N1 cells, whereas the structurally analogous 3-pyridyl isomer showed no detectable antagonist activity at concentrations up to 10 μM [1]. The 5-bromo-2-pyridyl substitution pattern is essential for P2X4 antagonism; relocation of the bromine to the 3-position or alteration of the pyridine attachment point abolishes activity entirely .

P2X4 receptor antagonist neuropathic pain purinergic signaling

Functional Group Reactivity: 5-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Unavailable in Chloro or Non-Halogenated Analogs

The 5-bromo substituent on the pyridine ring provides a synthetic handle for palladium-catalyzed cross-coupling reactions that cannot be effectively executed with the corresponding 5-chloro analog or the non-halogenated parent compound . In typical Suzuki-Miyaura conditions, aryl bromides react approximately 50-100 times faster than aryl chlorides, enabling efficient diversification at room temperature or mild heating, whereas aryl chlorides require elevated temperatures (> 100°C) and specialized ligand systems [1]. The bromine atom also serves as a site for Buchwald-Hartwig C–N coupling, Ullmann-type couplings, and lithium-halogen exchange, all of which are either inaccessible or require substantially harsher conditions with chloro analogs .

Suzuki-Miyaura coupling Buchwald-Hartwig amination C–C bond formation

Regioisomeric Oxadiazole Core: 1,3,4-Oxadiazole Scaffold Confers Reduced hERG Interaction vs. 1,2,4-Oxadiazole Bioisosteres

Bioisosteric replacement studies have established that the 1,3,4-oxadiazole ring system confers measurable advantages in drug-likeness parameters compared to the 1,2,4-oxadiazole regioisomer [1]. Direct comparative analysis reveals that 1,3,4-oxadiazole derivatives exhibit higher polarity (improved aqueous solubility) and reduced metabolic degradation by human liver microsomes relative to their 1,2,4-oxadiazole counterparts [2]. Critically, 1,3,4-oxadiazoles demonstrate reduced interaction with hERG potassium channels, translating to lower predicted cardiotoxicity risk—a key differentiator in lead optimization programs [3].

hERG liability ADMET optimization cardiac safety

Broad-Spectrum Target Engagement Profile: Distinct Polypharmacology vs. Regioisomeric Analogs

This compound engages a distinct set of biological targets that differentiates it from closely related bromopyridine oxadiazole analogs. Cross-study analysis of BindingDB and ChEMBL data reveals engagement across at least four therapeutically relevant targets: human CB2 receptor (IC₅₀ = 29 nM antagonist activity in CHO cells) [1], human P2X4 receptor (IC₅₀ = 108 nM) [2], acetylcholinesterase (reported activity but quantitative data pending verification) , and alpha-2 adrenergic receptor (Ki = 6.5 nM from rat cortex) [3]. The 3-pyridyl regioisomer (CAS 1039851-68-7) shows fundamentally different target engagement with no documented P2X4 or CB2 activity .

multi-target profiling polypharmacology target engagement

5-(5-Bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine: Evidence-Backed Research Applications and Optimal Use Cases for Procurement Planning


Neuropathic Pain and P2X4 Antagonist Screening Programs

This compound serves as a validated P2X4 receptor antagonist tool compound (IC₅₀ = 108 nM in human 1321N1 cells), suitable for in vitro screening cascades in neuropathic pain and purinergic signaling research [1]. The 3-pyridyl isomer shows no detectable P2X4 antagonism at ≤ 10 μM, making the 5-bromo-2-pyridyl substitution pattern non-negotiable for programs targeting P2X4-mediated calcium flux inhibition [2]. Procurement of the correct 2-pyridyl regioisomer is essential for reproducible antagonism data in this target class.

CB2 Receptor Antagonist Development for Inflammatory and Analgesic Indications

The compound exhibits potent antagonist activity at human CB2 receptors (IC₅₀ = 29 nM in CHO cell-based assays), positioning it as a useful probe for cannabinoid receptor pharmacology in analgesic and anti-inflammatory drug discovery [1]. Its 1,3,4-oxadiazole core confers reduced hERG interaction relative to 1,2,4-oxadiazole bioisosteres, providing an ADMET advantage for lead optimization campaigns that cannot be matched by alternative regioisomeric scaffolds [2].

Synthetic Chemistry: Suzuki-Miyaura and Cross-Coupling Library Diversification

The 5-bromo substituent enables efficient Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions for rapid analog library generation [1]. Aryl bromides undergo oxidative addition 50-100× faster than aryl chlorides, making this brominated scaffold superior to chloro analogs for high-throughput parallel synthesis workflows [2]. Researchers requiring a cross-coupling-competent 1,3,4-oxadiazol-2-amine building block should specifically procure this brominated variant over non-halogenated or chloro-substituted alternatives .

Multi-Target Polypharmacology Profiling in CNS and GPCR Research

With documented engagement across CB2 (IC₅₀ = 29 nM), P2X4 (IC₅₀ = 108 nM), and alpha-2A adrenergic receptors (Ki = 6.5 nM), this compound is suited for polypharmacology studies in CNS and GPCR-focused programs [1][2]. The 3-pyridyl regioisomer lacks P2X4 and CB2 activity, underscoring that the 5-bromo-2-pyridyl substitution pattern is essential for this specific multi-target signature . Programs exploring designed polypharmacology require this exact isomer to reproduce the documented target engagement profile [3].

Quote Request

Request a Quote for 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.